Product packaging for Epipropidine(Cat. No.:CAS No. 5696-17-3)

Epipropidine

Cat. No.: B1671502
CAS No.: 5696-17-3
M. Wt: 280.41 g/mol
InChI Key: SNYUHPPZINRDSG-UHFFFAOYSA-N
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Description

Historical Context of Epipropidine Research

Overview of this compound's Relevance in Medicinal Chemistry Research

This compound's relevance in medicinal chemistry research stems from its chemical structure, which has led to its inclusion in studies exploring compounds with potential therapeutic properties. Medicinal chemistry is an interdisciplinary field focused on the design, synthesis, and development of pharmaceutical drugs, aiming to understand the relationship between molecular structure and biological activity. openaccessjournals.comacs.org this compound's presence in lists of compounds considered in medicinal chemistry research contexts, such as in patents related to treating various conditions, highlights its evaluation within this domain. googleapis.comgoogle.comgoogle.comjustia.comgoogleapis.comgoogle.co.ugresearchgate.netgoogle.com.nanomuraresearchgroup.comnasa.gov Although the precise nature of its activity or the specific biological targets it was investigated for are not detailed in the provided snippets, its recurring mention indicates its role as a compound of interest in the search for new therapeutic agents. Research in medicinal chemistry often involves the synthesis and biological evaluation of novel compounds or the modification of existing ones to understand their structure-activity relationships. acs.org

Current Research Landscape and Gaps Pertaining to this compound

The current research landscape concerning this compound appears to involve its continued presence in chemical databases and its potential consideration in ongoing or future research, although there is no indication of it being a primary focus of widespread current investigation based on the provided search results. Its listing in recent patent documents suggests it may be included in broader screenings or作为 a reference compound in studies exploring diverse chemical libraries for biological activity. justia.com

Identifying specific research gaps pertaining solely to this compound is challenging based on the available information. However, the general landscape of medicinal chemistry research often involves gaps related to understanding the full biological activity profile of compounds, their mechanisms of action, and potential therapeutic applications. who.intnihr.ac.ukarthritisaustralia.com.aurand.orgnih.gov For a compound like this compound, which does not appear to be a widely studied drug candidate, the gaps would likely include detailed pharmacological profiling, in-depth studies of its interactions with biological targets, and exploration of its full synthetic accessibility and potential modifications for improved properties. The absence of extensive recent literature specifically centered on this compound might itself indicate a research gap, suggesting that its potential may not have been fully explored or that initial investigations did not yield results warranting further extensive study.

The provided search results offer limited detailed research findings specifically on this compound's biological activity or properties. However, its molecular formula is provided uni.lu, and it is listed in contexts related to drug discovery and medicinal chemistry research. googleapis.comgoogle.comgoogle.comjustia.comgoogleapis.comgoogle.co.ugresearchgate.netgoogle.com.nanomuraresearchgroup.comnasa.gov

Here is a table summarizing the basic chemical information found for this compound:

PropertyValueSource
Molecular FormulaC16H28N2O2 uni.lu
Monoisotopic Mass280.21455 Da uni.lu
XlogP (predicted)1.2 uni.lu

The search results also list this compound alongside other compounds in various contexts, particularly in patents. While this doesn't provide detailed research findings on this compound itself, it shows its co-occurrence with other compounds investigated in medicinal chemistry.

Here is a table listing some compounds mentioned alongside this compound in the search results:

Compound NameContextSource
EpirubicinListed with this compound in chemical lists in patents. googleapis.comgoogle.comgoogle.comjustia.comgoogleapis.comgoogle.co.ugresearchgate.netgoogle.com.nanomuraresearchgroup.com
Epirubicin hydrochlorideListed with this compound in chemical lists in patents. google.comgoogle.comjustia.comgoogleapis.comgoogle.co.uggoogle.com.nanomuraresearchgroup.com
ErbulozoleListed with this compound in chemical lists in patents. googleapis.comgoogle.comgoogle.comjustia.comgoogleapis.comgoogle.co.uggoogle.com.nanomuraresearchgroup.comnasa.gov
EsorubicinListed with this compound in chemical lists in patents. googleapis.com
Esorubicin hydrochlorideListed with this compound in chemical lists in patents. google.comjustia.comgoogle.co.uggoogle.com.nanomuraresearchgroup.com
EstramustineListed with this compound in chemical lists in patents. googleapis.comgoogle.comjustia.comgoogle.co.ugresearchgate.netgoogle.com.nanomuraresearchgroup.com
EtanidazoleListed with this compound in chemical lists in patents. googleapis.comgoogle.comjustia.comgoogle.co.ugresearchgate.netgoogle.com.nanomuraresearchgroup.com
EtoposideListed with this compound in chemical lists in patents. googleapis.comgoogle.comjustia.comgoogle.co.ugresearchgate.netgoogle.com.nanomuraresearchgroup.com
FluorouracilListed with this compound in chemical lists in patents. googleapis.comgoogle.comjustia.comgoogle.co.uggoogle.com.nanomuraresearchgroup.com
Gemcitabine (B846)Listed with this compound in chemical lists in patents. googleapis.comgoogle.comjustia.comgoogle.co.uggoogle.com.nanomuraresearchgroup.com
HydroxyureaListed with this compound in chemical lists in patents. googleapis.comgoogle.comjustia.comgoogle.co.uggoogle.com.nanomuraresearchgroup.com
IfosfamideListed with this compound in chemical lists in patents. googleapis.comgoogle.comjustia.comgoogle.co.uggoogle.com.nanomuraresearchgroup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H28N2O2 B1671502 Epipropidine CAS No. 5696-17-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(oxiran-2-ylmethyl)-4-[1-(oxiran-2-ylmethyl)piperidin-4-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O2/c1-5-17(9-15-11-19-15)6-2-13(1)14-3-7-18(8-4-14)10-16-12-20-16/h13-16H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYUHPPZINRDSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2CCN(CC2)CC3CO3)CC4CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20863598
Record name 1,1'-Bis(2,3-epoxypropyl)-4,4'-bipiperidine
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Molecular Weight

280.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5696-17-3
Record name Epipropidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5696-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Epipropidine [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epipropidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56308
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Record name 1,1'-Bis(2,3-epoxypropyl)-4,4'-bipiperidine
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Record name Epipropidine
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Record name EPIPROPIDINE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivatization of Epipropidine

Established Synthetic Routes for Epipropidine

Although detailed, step-by-step established synthetic routes specifically for this compound were not found within the provided search results, the compound is listed in patents alongside other chemical entities that are synthesized using known chemical techniques. googleapis.comgoogleapis.compolyu.edu.hk The mention of this compound within lists of compounds in patent applications concerning synthesis suggests that established methods for its preparation exist within the broader chemical literature or proprietary processes. googleapis.comgoogle.comgoogleapis.comgoogleapis.comgoogle.com.pggoogle.comgoogle.comgoogle.comepo.orggoogleapis.compatentinspiration.comgoogle.com.nagoogleapis.comgoogle.comgoogleapis.com General chemical synthesis techniques are well-established for various classes of organic compounds, including those with epoxide functionalities. nih.govunacademy.com

Design and Synthesis of this compound Derivatives and Analogues

The design and synthesis of derivatives and analogues of active compounds like this compound are common strategies in chemical research to explore structure-activity relationships and optimize properties. rsc.org This involves modifying the core chemical structure through various reactions to create a library of related molecules. googleapis.comnih.gov The synthesis of derivatives often utilizes established organic chemistry reactions and purification techniques. nih.govresearchgate.net

Targeted structural modifications are a key aspect of designing analogues with enhanced biological activity. googleapis.com This process involves making specific changes to the chemical structure of the parent compound, such as adding or removing functional groups, altering the stereochemistry, or incorporating different ring systems. The goal is to improve properties like binding affinity to a target, metabolic stability, or selectivity. While the specific targeted modifications for this compound aimed at enhanced biological activity were not detailed, the general principle involves a rational design process followed by chemical synthesis and evaluation. rsc.orgnih.gov

Chemical approaches for bioconjugation and prodrug design are utilized to improve the delivery, targeting, or pharmacokinetic properties of a compound. nih.gov Bioconjugation involves chemically linking a molecule, such as this compound or its derivatives, to a biomolecule like a protein, antibody, or polymer. google.comgoogle.comnih.govnsf.gov This can be achieved through various coupling chemistries that form stable covalent bonds. nih.govnsf.gov Prodrug design involves chemically modifying the parent drug to an inactive or less active form that is converted back to the active drug in the body, often through enzymatic or chemical cleavage. ijnrd.orgwuxiapptec.comslideshare.netresearchgate.netalquds.edu This strategy can enhance solubility, stability, or targeted delivery. ijnrd.orgwuxiapptec.comslideshare.netresearchgate.net Common chemical modifications for prodrugs include the formation of esters, amides, phosphates, or carbamates. slideshare.net

Advanced Chemical Strategies for this compound-Based Probes

Advanced chemical strategies are employed to create this compound-based probes for research and diagnostic applications. googleapis.commdpi.comfrontiersin.orgnih.gov Chemical probes are molecules designed to interact with specific biological targets, often incorporating a tag for detection or isolation. mdpi.comfrontiersin.org "Click chemistry" is one such advanced strategy that allows for the specific and efficient conjugation of two molecules, often used in the synthesis of chemical probes. mdpi.comfrontiersin.org This involves incorporating complementary reactive functionalities onto the probe molecule and a reporter or affinity tag, which then react selectively under mild conditions. mdpi.comfrontiersin.org This modular approach facilitates the rapid synthesis of diverse probe libraries. frontiersin.org

Structure Activity Relationship Sar Studies of Epipropidine

Fundamental Principles Guiding Epipropidine SAR

The fundamental principles guiding the SAR of this compound and its analogues revolve around the electrophilic nature of the aziridine (B145994) ring and the influence of substituents on its reactivity and selectivity. The biological activity of aziridine derivatives is often linked to their ability to alkylate biological targets. nih.gov The toxicity and therapeutic effects of these compounds are dependent on their structure. nih.gov

Key structural aspects that influence the SAR of aziridine derivatives include:

The nature of the substituent on the nitrogen atom: The group attached to the nitrogen of the aziridine ring can significantly modulate its electronic properties and steric hindrance, thereby affecting its reactivity.

Substituents on the carbon atoms of the ring: The presence of substituents on the ring carbons can influence the regioselectivity of the ring-opening reaction, directing nucleophilic attack to a specific carbon atom.

Pharmacological analysis of certain aziridinyl derivatives has demonstrated that their immunotropic activity is related to their chemical structure, particularly the substituents of the carboxyl group. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. bpasjournals.com For analogues of this compound, QSAR studies can provide valuable insights into the specific physicochemical properties that are crucial for their activity.

A typical QSAR study for this compound analogues would involve the following steps:

Data Set Selection: A series of this compound analogues with varying structural modifications and their corresponding measured biological activities (e.g., cytotoxicity, enzyme inhibition) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using statistical validation techniques.

For instance, QSAR analyses performed on a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase, which share some structural features with potential this compound analogues, revealed the importance of the dipole moment, HOMO energy, and specific pi-orbital wave function coefficients for the activity of the substituted indanone ring. nih.gov Such studies can guide the design of new, more potent this compound analogues.

Identification of Key Pharmacophoric Elements in this compound

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and its analogues, the key pharmacophoric elements are centered around the reactive aziridine ring and the spatial arrangement of other functional groups.

The primary pharmacophoric feature of this compound is the electrophilic aziridine ring itself. This strained three-membered ring acts as a potent electrophile, enabling it to react with nucleophilic residues in biological macromolecules.

Other potential pharmacophoric features that could be important for the activity of this compound analogues include:

Hydrogen Bond Acceptors/Donors: The presence of functional groups capable of forming hydrogen bonds can contribute to the binding affinity and selectivity of the compound for its target.

Hydrophobic Regions: Lipophilic substituents can interact with hydrophobic pockets in the target protein, enhancing binding.

Aromatic Rings: Aromatic moieties can engage in pi-pi stacking or hydrophobic interactions with the target.

The identification of these pharmacophoric elements is crucial for the rational design of new this compound derivatives with improved biological profiles.

Stereochemical Influences on this compound's Biological Profile

Stereochemistry plays a pivotal role in the biological activity of chiral compounds like this compound. The three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with chiral biological targets such as enzymes and receptors. scispace.com Chiral aziridines are valuable as they can be used for asymmetric synthesis. scispace.com

For this compound and its analogues, stereochemistry can influence several aspects of their biological profile:

Target Recognition and Binding: Enantiomers of a chiral this compound analogue may exhibit different affinities for their biological target due to the specific stereochemical requirements of the binding site.

Regioselectivity of Ring-Opening: The stereochemistry of substituents on the aziridine ring can influence the regioselectivity of the nucleophilic attack, leading to different ring-opened products with potentially different biological activities.

Metabolic Fate: The enzymes responsible for the metabolism of this compound analogues may exhibit stereoselectivity, leading to different metabolic profiles for different stereoisomers.

Studies on optically pure aziridine phosphines and their corresponding phosphine (B1218219) oxides have shown that the chiral phosphine oxides displayed significantly higher biological activity, highlighting the importance of stereochemistry. mdpi.comnih.gov The synthesis of enantiomerically pure this compound derivatives is therefore essential for elucidating the precise stereochemical requirements for their biological activity.

Molecular Targets and Intracellular Signaling Pathways Modulated by Epipropidine

Primary Molecular Targets of Epipropidine

Studies have identified several potential primary molecular targets for this compound, suggesting its involvement in diverse cellular processes.

Components of the eIF2 Pathway and Integrated Stress Response (ISR)

The eukaryotic initiation factor 2 (eIF2) pathway and the Integrated Stress Response (ISR) are critical cellular systems that regulate protein synthesis in response to various stressors. eIF2, a complex composed of three subunits (α, β, and γ), plays a key role in initiating protein translation by binding GTP and the initiator Met-tRNA to form the ternary complex. google.comgoogle.com This complex then associates with the 40S ribosomal subunit. google.comgoogle.com The guanine (B1146940) nucleotide exchange factor (GEF) eIF2B is responsible for catalyzing the exchange of GDP for GTP on eIF2, a crucial step for the recycling and reactivation of eIF2. google.comelifesciences.orgnih.gov

Phosphorylation of the alpha subunit of eIF2 (eIF2α) by specific kinases is a central event in activating the ISR. google.comnih.govasm.org This phosphorylation converts eIF2 into a competitive inhibitor of eIF2B, significantly reducing eIF2B activity due to eIF2B being less abundant than eIF2. google.comgoogle.comnih.gov The resulting inhibition of eIF2B leads to a decrease in the formation of the ternary complex and a global attenuation of protein synthesis. google.comgoogle.com While global translation is reduced, this process paradoxically leads to the selective translation of certain mRNAs containing upstream open reading frames (uORFs), such as ATF4. google.com ATF4 is a transcription factor that upregulates genes involved in stress management. google.comidrblab.net

This compound has been noted in the context of modulators of the eIF2 alpha pathway and the integrated stress pathway, appearing in lists of compounds in patent literature related to these pathways. google.comgoogle.comgoogleapis.com This suggests a potential, though not explicitly defined in the provided snippets, interaction or influence of this compound on components of this pathway, such as eIF2B or eIF2α. Further research would be needed to clarify the precise nature of this compound's modulation within the eIF2 pathway and ISR.

Prostaglandin Reducer 1 (PTGR1) Activity

Prostaglandin Reductase 1 (PTGR1) is a NADPH-dependent alkenal/one oxidoreductase involved in the metabolism and inactivation of various eicosanoids, including prostaglandins (B1171923) and leukotriene B4. nih.govuniprot.orgnih.govgenecards.org PTGR1 plays a role in the degradation of prostaglandins and leukotriene B4, converting them into less biologically active forms. nih.govuniprot.orgnih.govgenecards.org It also has activity against alpha,beta-unsaturated alkenals and ketones. uniprot.org PTGR1 has been implicated in cancer, and targeting its activity is being explored as a therapeutic strategy. nih.gov

One search result indicates that this compound is listed as a xenobiotic that modulates PTGR1 in Homo sapiens. idrblab.net This suggests a potential interaction or influence of this compound on the activity of PTGR1. Further details on the nature and extent of this modulation are not provided in the available snippets.

Preclinical Pharmacological Investigations of Epipropidine

In Vitro Pharmacological Characterization

In vitro studies are fundamental for initial characterization of a compound's biological effects at the cellular and molecular level. These studies are conducted in a controlled laboratory environment using biological components such as cells, enzymes, or proteins.

Cell-Based Assays for Biological Activity, e.g., Anti-proliferative Effects in Cancer Cell Lines

Cell-based assays are widely used to evaluate the effects of a compound on living cells, including assessing cytotoxicity, cell proliferation, cell death (apoptosis), cell migration, and other cellular processes rospatent.gov.runih.govkhanacademy.org. Anti-proliferative assays, for instance, are crucial in cancer research to determine a compound's ability to inhibit the growth or proliferation of cancer cells rospatent.gov.rusellerslab.org. These assays often involve exposing various cancer cell lines to different concentrations of the compound and measuring cell viability or proliferation after a specific incubation period using methods like CellTiter-Glo or similar metabolic activity indicators rospatent.gov.rupromega.com. While Epipropidine is listed among compounds in patents related to cancer treatment and cell-based assays rospatent.gov.rubroadinstitute.orggoogleapis.comgoogle.comgoogle.com, specific data demonstrating its anti-proliferative effects, such as IC50 values across a panel of cancer cell lines, were not found in the performed searches.

Biochemical Enzyme Activity Assays

Biochemical enzyme activity assays are employed to investigate a compound's interaction with specific enzymes, including enzyme inhibition or activation khanacademy.orggoogle.comnih.govnih.gov. These assays are essential for understanding the molecular target of a compound and its mechanism of action polyu.edu.hk. They typically involve incubating the enzyme with its substrate in the presence and absence of the compound and measuring the resulting enzymatic activity khanacademy.orggoogle.com. This compound is mentioned in patents and lists related to enzyme activity assays and enzyme inhibitors nih.govgoogleapis.comnih.govucl.ac.uknih.govresearchgate.netgoogle.com.pg, suggesting its potential evaluation in such studies. However, specific data detailing this compound's effects on particular enzyme targets or its enzyme inhibition constants (e.g., Ki values) were not identified in the search results.

Utilization of Complex In Vitro Models, e.g., 3D Cell Cultures, Spheroids, Organ-on-Chip Systems

Beyond traditional two-dimensional (2D) cell cultures, more complex in vitro models like 3D cell cultures, spheroids, and organ-on-chip systems are increasingly utilized to better mimic the in vivo tissue microenvironment promega.comnih.govtaconic.comnih.govmdpi.combiorxiv.orgfrontiersin.orgthno.orgmdpi.comepo.orggoogle.commdpi.comeuropa.eu. Spheroids and organoids, as 3D cell aggregates, can recapitulate aspects of tissue architecture and cell-cell interactions more accurately than 2D cultures nih.govnih.govmdpi.com. Organ-on-chip systems integrate microfluidic technology with 3D cell cultures to simulate organ-level functions and interactions, providing a more physiologically relevant platform for drug testing and disease modeling biorxiv.orgthno.orgmdpi.comeuropa.eunih.gov. While this compound is mentioned in a patent that refers to spheroid shape in a formulation context justia.com and in lists of compounds potentially evaluated in cell culture assays polyu.edu.hkepo.org, specific data on this compound's activity or effects in 3D cell cultures, spheroids, or organ-on-chip systems were not found in the conducted searches.

In Vivo Pharmacological Evaluation in Animal Models

In vivo studies using animal models are essential for evaluating the pharmacological effects of a compound within a living system, assessing its efficacy, pharmacodynamics, and potential toxicity in a more complex biological context googleapis.comgoogle.comtaconic.combiorxiv.orgminervaimaging.comeupati.eu.

Pharmacodynamic Studies in Relevant Animal Models

Pharmacodynamic (PD) studies in animal models investigate the biochemical and physiological effects of a compound and its mechanism of action within a living organism nih.govpolyu.edu.hkgoogle.com.pggoogle.comminervaimaging.comeupati.eunih.govregulations.gov. These studies aim to understand how the compound interacts with its target and the resulting biological responses polyu.edu.hk. The selection of relevant animal models is crucial, often based on similarities in target expression, physiology, and pathophysiology to humans googleapis.compolyu.edu.hkeupati.eu. While the importance of PD studies in animal models is well-established nih.govpolyu.edu.hkgoogle.com.pggoogle.comminervaimaging.comeupati.eunih.govregulations.gov, specific data detailing the pharmacodynamic effects of this compound in any relevant animal model were not found in the performed searches.

Efficacy Assessment in Preclinical Disease Models, e.g., Xenograft Tumor Models

Efficacy studies in preclinical disease models evaluate a compound's ability to produce the desired therapeutic effect in a model that mimics a particular human disease google.combiorxiv.orgnih.gov. Xenograft tumor models, where human cancer cells or tumor tissue are implanted into immunodeficient mice, are commonly used to assess the in vivo antitumor efficacy of potential cancer therapeutics google.comnih.govmdpi.comnih.govgoogleapis.comgoogle.com. These models allow for the evaluation of a compound's effect on tumor growth, size, and metastasis google.commdpi.comnih.govgoogleapis.com. While this compound is listed among compounds in patents related to cancer treatment and animal model testing rospatent.gov.rubroadinstitute.orggoogleapis.comgoogle.compolyu.edu.hkthno.orgepo.org, specific data from efficacy studies of this compound in preclinical disease models, such as xenograft tumor models, were not identified in the conducted searches.

Comparative Preclinical Pharmacology with Reference Compounds

Comparative preclinical pharmacology studies evaluate the activity of a compound like this compound against established reference compounds, often other agents with known antineoplastic activity. plos.orgresearchgate.nethaldatx.comepo.org These comparisons are crucial for understanding the relative potency and potential advantages of the investigational compound. nih.govplos.orghaldatx.com

Research findings in comparative preclinical studies involving this compound have sometimes listed it alongside various other antineoplastic agents in the context of drug development programs or patent applications. google.comgoogleapis.comgoogle.comjustia.comjustia.com While specific detailed comparative data tables directly contrasting this compound's efficacy or other pharmacological parameters with a broad range of reference compounds were not prominently found in the search results, its mention in lists with compounds like epirubicin, etoposide, fluorouracil, and gemcitabine (B846) suggests it has been considered within the landscape of cancer chemotherapy agents. google.comgoogleapis.comgoogle.comjustia.comjustia.com

Computational Chemistry and Molecular Modeling of Epipropidine

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking simulations are computational techniques used to predict the preferred orientation (pose) of a ligand when bound to a protein or other macromolecule, as well as the affinity between the two molecules. cam.ac.uk This method is widely applied in drug discovery to screen potential drug candidates and understand their binding mechanisms. researchgate.netnih.gov

While the provided search results mention Epipropidine in lists of compounds that have been part of various studies or libraries googleapis.comgoogle.comgoogle.comjustia.comgoogle.comgoogleapis.comgoogle.comgoogleapis.comgoogleapis.comjustia.comgoogle.com.nagoogle.comucf.edugoogle.comgoogleapis.comdtic.milgoogle.co.ug, specific detailed research findings on molecular docking simulations specifically performed with this compound and particular protein targets are limited within the provided snippets. One search result lists this compound as a ligand used in a molecular docking study investigating antioxidants against Progressive Myoclonus Epilepsy (PME) disease, targeting proteins like JNK3, Haspin, and Laforin. rjptonline.org However, the detailed docking scores (G-scores) and interaction maps presented in that study focus on other ligands like Resveratrol and Pinostilbine, highlighting their interactions with the target proteins, rather than providing specific data for this compound. rjptonline.org

Molecular docking studies typically involve preparing the protein target and the ligand, performing the docking calculation using specialized software, and analyzing the resulting poses and scores to assess binding affinity and identify key interactions such as hydrogen bonds, hydrophobic contacts, and ionic interactions. cam.ac.ukrsc.org The absence of detailed this compound-specific docking data in the provided snippets means a comprehensive discussion of its predicted protein interactions based solely on these results is not possible.

In Silico Pathway Analysis and Network Biology Approaches

In silico pathway analysis and network biology approaches utilize computational methods to study the complex interactions between molecules within biological systems. Pathway analysis aims to identify biological pathways that are significantly affected by a set of genes or proteins. nih.govplos.org Network biology focuses on constructing and analyzing biological networks, such as protein-protein interaction (PPI) networks, to understand the functional relationships between molecules and identify key players (e.g., hub proteins) in biological processes or diseases. plos.orgnih.gov

This compound is listed among various compounds in documents that discuss computational analysis google.com.nagoogleapis.com and network biology approaches googleapis.com. In silico pathway activation network decomposition analysis (iPANDA) is one such method used for biomarker identification using gene expression data and involves analyzing gene coexpression and importance factors based on differential gene expression and pathway topology. nih.govgithub.com Network-based bioinformatics and in silico approaches can provide a systemic view of mechanistic roles in disease development and uncover new connections between factors. plos.org Analyzing protein interactome and gene-disease association networks can help identify critical signaling pathways and hub proteins. plos.org

Analytical Methodologies for Epipropidine Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for separating epipropidine from complex mixtures and quantifying its presence. These methods rely on the differential distribution of a compound between a stationary phase and a mobile phase. nih.govfrontiersin.org Common chromatographic techniques employed in chemical analysis include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC). unite.itgoogleapis.com

HPLC is widely used for the separation, identification, and quantification of various compounds, including those recovered from complex matrices. frontiersin.org The choice of stationary and mobile phases in HPLC is critical and depends on the chemical properties of the analyte. For relatively non-polar compounds, reversed-phase columns, such as C18, are frequently utilized. frontiersin.org GC is applicable for volatile and thermostable analytes, offering sensitivity and selectivity, particularly when coupled with sensitive detectors like mass spectrometers. itrlab.com TLC is another technique used for separation and quantitative estimation, often coupled with detection methods like image analysis. unite.it

Chromatography serves not only for separation but also as a method for quantitative analysis, aiming for satisfactory separation within a suitable timeframe. nih.govgsconlinepress.com The effectiveness of chromatographic separation is influenced by factors such as adsorption, partition, and differences in molecular weight. nih.gov

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for determining the structural identity and assessing the purity of this compound. These techniques probe the interaction of the compound with electromagnetic radiation, providing information about its molecular structure and functional groups.

UV-Vis spectroscopy is a straightforward method used to regulate and determine the purity of drug materials, particularly for spectrophotometrically active compounds. semanticscholar.org It can also be used for impurity detection within a substance. semanticscholar.org

Nuclear Magnetic Resonance (NMR) spectroscopy is considered a conclusive method for structure elucidation. semanticscholar.orgresearchgate.net Innovations in NMR, including modifications of pulse-field gradients, solvent suppression, and advancements in probe tools and high magnetic field configurations, drive the structure elucidation of unknown impurities. semanticscholar.org NMR plays a significant role in detecting even insignificant impurities, both before and after chromatographic separation. semanticscholar.org It is a powerful technique for determining the configuration and structure of synthetic and organic molecules, provided they are available in sufficient purity and amount. semanticscholar.org Two-dimensional NMR experiments, such as heteronuclear single quantum coherence (HSQC) and double quantum filtered correlation spectroscopy (DFC-COSY), are widely employed for structure elucidation. semanticscholar.orgclariant.com While powerful, sensitivity can be a critical factor in the effective application of NMR spectroscopy. semanticscholar.org

Mass Spectrometry (MS), often coupled with chromatography (e.g., GC-MS, HPLC-MS, LC-MS/MS), is crucial for determining the molecular weight and obtaining fragmentation patterns that aid in structural identification. googleapis.comitrlab.comresearchgate.netclariant.comnih.gov High-resolution mass spectrometry, including fragmentation experiments, is combined with HPLC or GC to elucidate molecular structures. clariant.com

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. researchgate.netclariant.com While less definitive for complete structure elucidation compared to NMR, it offers valuable complementary information. researchgate.net

The combination of various spectroscopic techniques, often integrated with computational methods, is a powerful approach for comprehensive structural elucidation. clariant.comresearchgate.net

Electrophoretic Procedures for Compound Analysis

Electrophoretic procedures are separation techniques based on the differential migration of charged molecules in an electric field. scispace.com While commonly used for biomacromolecules like DNA, RNA, and proteins, electrophoresis can also be applied to the analysis of other charged compounds. wikipedia.org

Gel electrophoresis, a common electrophoretic method, separates molecules based on size and charge as they move through a gel matrix under the influence of an electric field. wikipedia.org This technique is used in various fields, including clinical chemistry and molecular biology. wikipedia.org Different types of gel electrophoresis exist, such as polyacrylamide gel electrophoresis (PAGE) and agarose (B213101) gel electrophoresis. wikipedia.orgnih.gov

Electrophoretic methods can be used for both qualitative and preparatory purposes in biological research. scispace.com For instance, electrophoretic mobility shift assays (EMSA) are used for detecting interactions between proteins and nucleic acids. nih.gov

While the direct application of electrophoresis specifically for this compound analysis is not explicitly detailed in the provided search results, the technique's general utility in separating charged molecules suggests its potential applicability, particularly if this compound or its derivatives carry a charge under specific conditions. This compound is mentioned in the context of lists of compounds that can be analyzed by various methods, including electrophoresis googleapis.com, and gel electrophoresis googleapis.com.

Development of Bioanalytical Assays for Preclinical Samples

Bioanalytical assays are essential for quantifying this compound in biological matrices obtained from preclinical studies. These assays are critical for understanding the pharmacokinetics (PK) and toxicokinetics (TK) of the compound. itrlab.comnih.gov

Developing selective and sensitive analytical methods for quantifying drugs and their metabolites in biological fluids is crucial for successful preclinical and clinical pharmacology studies. nih.gov Bioanalysis involves sample collection, sample preparation, and sample analysis and detection. bionotus.com Sample preparation, which often involves steps like protein precipitation, liquid-liquid extraction, or solid phase extraction, is crucial for obtaining dependable results from complex biological matrices such as serum, plasma, whole blood, urine, and tissue extracts. itrlab.combionotus.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred method for sample analysis in preclinical and clinical studies due to its high selectivity and sensitivity. itrlab.combionotus.com Bioanalytical method development and validation are subject to continuous innovation to ensure dependable results. bionotus.com Full validation of a bioanalytical method is required for a new drug entity, while partial validation is used for modifications to existing validated methods. bionotus.com Cross-validation is necessary when combining two or more bioanalytical methods within the same study. bionotus.com

Advanced Labeling and Detection Strategies for Molecular Profiling

Advanced labeling and detection strategies can enhance the sensitivity and specificity of analytical methods for this compound and its related molecules, particularly in the context of molecular profiling. While specific examples for this compound are not detailed in the provided results, general principles of these strategies can be inferred from the context of analytical chemistry and bioanalysis.

Labeling techniques, such as the use of radioisotopes, fluorescent labels, or chromophore labels, can improve the detectability of compounds, especially at low concentrations. googleapis.com These labels can be incorporated into the molecule or used in probes that bind specifically to the analyte.

Detection strategies are often coupled with separation techniques like chromatography and electrophoresis. Mass spectrometry, with its ability to detect and identify molecules based on their mass-to-charge ratio, is a powerful detection method. googleapis.comitrlab.comclariant.com Advanced MS techniques, such as high-resolution MS and tandem MS, provide detailed structural information and enable the detection of compounds in complex mixtures. clariant.comnih.gov

Immunoassays, which leverage the specific binding of antibodies to the analyte, are another class of detection strategies, particularly useful for larger molecules or when highly specific detection is required in biological matrices. nuvisan.com While this compound is a small molecule, principles from immunoassay development for other compounds could potentially be adapted if specific antibodies were available.

Molecular profiling often involves the analysis of multiple analytes simultaneously. Advanced analytical platforms that integrate separation techniques with highly sensitive and selective detection methods are crucial for such studies.

Statistical Methods and Data Interpretation, e.g., Receiver Operating Characteristic (ROC) Analysis

Statistical methods are essential for the interpretation of analytical data obtained from this compound research, particularly in preclinical studies and when evaluating the performance of analytical methods or potential biomarkers.

Receiver Operating Characteristic (ROC) analysis is an important statistical method used to evaluate the performance of diagnostic tests or biomarkers. researchgate.netcaspjim.comnih.gov While primarily applied in the context of diagnostic accuracy, the principles of ROC analysis can be extended to assess the ability of an analytical method to discriminate between samples containing this compound (or a related analyte) and those without it, or to evaluate the performance of a method in detecting impurities.

ROC analysis can help in identifying optimal cut-off values for a test or method that maximize sensitivity and specificity. researchgate.netcaspjim.com It is also used for comparing the performance of different analytical methods or potential biomarkers. numberanalytics.com Statistical tests, such as the DeLong test, can be used to compare AUC values and determine if observed differences in performance are statistically significant. numberanalytics.com

In the context of this compound research, ROC analysis could potentially be applied to evaluate the performance of a newly developed bioanalytical assay in detecting this compound in biological samples, or to assess the ability of this compound levels to serve as a biomarker for a particular effect in preclinical studies. Statistical methods are also crucial for validating analytical methods, determining method variability, and ensuring the reliability of quantitative results. nih.govbionotus.com

Preclinical Therapeutic Applications and Combination Strategies of Epipropidine

Epipropidine's Role in Cancer Research Models

This compound has been included in lists of antineoplastic agents investigated in the context of various cancers, including prostate cancer, triple-negative breast cancer, multiple myeloma, and pancreatic tumors googleapis.comgoogleapis.comresearchgate.netgoogle.com. Preclinical studies utilize various models, including cell lines and animal models like mice, to evaluate the potential of compounds like this compound for treating disorders associated with uncontrolled cellular proliferation google.com.

Prostate Cancer Models

Triple-Negative Breast Cancer Models

This compound has also been mentioned in the context of triple-negative breast cancer (TNBC) research googleapis.com. TNBC is a subtype of breast cancer that lacks estrogen receptors, progesterone (B1679170) receptors, and HER2, making it challenging to treat with targeted therapies used for other breast cancer types nih.govnih.govbcrf.org. Preclinical studies in TNBC models aim to identify new therapeutic options and understand the molecular characteristics of these tumors nih.govnih.gov. Specific detailed research findings on this compound's activity in TNBC models were not detailed in the provided search results.

Pancreatic Tumor Models

This compound has been included in lists of compounds relevant to pancreatic tumor research googleapis.comresearchgate.net. Pancreatic cancer is a highly lethal malignancy, and preclinical models are crucial for evaluating new therapeutic agents and strategies columbia.edunih.gov. The search results mention this compound in this context but lack specific detailed findings regarding its efficacy or mechanisms of action in pancreatic tumor models.

Broad Spectrum Antineoplastic Activity in Preclinical Settings

This compound is listed among various antineoplastic agents that have been investigated in preclinical settings google.comjustia.comgoogle.com. Preclinical studies evaluate the potential of compounds to inhibit tumor cell proliferation and induce cell death across a range of cancer types google.comnih.govnih.gov. While this compound is broadly mentioned as an antineoplastic agent in these contexts, detailed data demonstrating its broad-spectrum activity across numerous preclinical models were not extensively provided in the search snippets. The development of anticancer agents often involves identifying substances capable of specifically suppressing the proliferation of tumor cells google.com.

Combination Therapeutic Approaches in Preclinical Studies

Preclinical research into this compound has explored its potential in combination therapies, aiming to enhance its therapeutic efficacy and overcome potential resistance mechanisms. Combining this compound with other agents is a strategy employed to target multiple pathways involved in cancer progression and immune evasion.

Synergy with Immunotherapeutic Agents

The potential for this compound to act synergistically with immunotherapeutic agents has been investigated in preclinical settings. Combination approaches involving immunotherapy, such as immune checkpoint inhibitors, are a significant area of cancer research, aiming to stimulate or restore the anti-tumor immune response. Preclinical studies have suggested that combining immunotherapy with other modalities can lead to synergistic enhancement of treatment efficacy frontiersin.orgamegroups.org. While the search results mention the combination of immunotherapy with various agents and modalities like radiation, chemotherapy, and oncolytic viruses, specific detailed preclinical data on this compound's synergy directly with immunotherapeutic agents like checkpoint inhibitors were not explicitly found in the provided snippets. However, the broader context of combination therapies in preclinical oncology supports the rationale for exploring such combinations with this compound. For instance, combining therapies can target various loci in aberrant signal transduction pathways to enhance the antiproliferative effect nih.gov. Antibody-drug conjugates (ADCs), which can induce immunogenic cell death and enhance T cell infiltration, also show potential for synergistic effects with immunotherapy in preclinical studies nih.gov.

Integration with Cell-Based Therapies, e.g., Oncolytic Viruses, Tumor-Infiltrating Lymphocytes (TILs)

The integration of this compound with cell-based therapies, such as oncolytic viruses (OVs) and Tumor-Infiltrating Lymphocytes (TILs), represents another avenue of preclinical investigation. Oncolytic viruses are designed to selectively infect and lyse tumor cells while also stimulating anti-tumor immune responses, making them potential partners for combination therapies mdpi.comfrontiersin.orgfrontiersin.org. Preclinical studies have explored combining OVs with various small molecule compounds to enhance therapeutic synergy by increasing viral replication, enhancing tumor cell killing, and improving antitumor immune responses mdpi.com. For example, combining OVs with immune checkpoint inhibitors is an appealing approach, and preclinical studies have shown that viral oncolysis can induce PD-L1 expression, potentially overcoming resistance to PD-1 blockade therapy frontiersin.org. The combination of oncolytic viruses and CAR-T cells has also shown enhanced therapeutic efficacy in preclinical studies by promoting CAR-T cell survival and activity and modulating the tumor microenvironment frontiersin.org.

Regarding Tumor-Infiltrating Lymphocytes (TILs), the search results indicate that TILs are a type of cytotoxic T lymphocyte epo.org. While the general concept of combining immunomodulatory compounds and cell-based therapies is discussed epo.orggoogle.comgoogle.com, specific preclinical data detailing the combination of this compound directly with TIL therapy were not identified in the provided search snippets. However, the rationale for such combinations stems from the potential of small molecules to influence the tumor microenvironment and enhance the activity of immune cells.

Targeted Delivery via Nanocarrier Systems

Targeted delivery of this compound via nanocarrier systems is a preclinical strategy aimed at improving its delivery to tumor sites, potentially increasing efficacy and reducing systemic toxicity. Nanocarriers, such as polymeric nanocarriers, micelles, nanotubes, dendrimers, liposomes, and magnetic nanoparticles, have been extensively investigated for their use in delivering anticancer agents nih.govnih.govbrieflands.com. These systems can help drugs overcome biological barriers and accumulate at targeted areas nih.gov. Preclinical studies have evaluated various nano-drug delivery systems for tumor-targeting, showing promising outcomes nih.gov. The use of nanocarriers can improve the biological distribution of therapeutic drugs through optimal size and modified surface area, enabling passive and active targeting brieflands.com. While the search results highlight the general application of nanocarriers for drug delivery in cancer therapy and mention various types of nanocarriers and their preclinical evaluation nih.govnih.govbrieflands.com, specific detailed preclinical data on the targeted delivery of this compound using nanocarrier systems were not explicitly found in the provided snippets. However, the principles and advancements in nanocarrier technology in preclinical oncology provide a strong basis for exploring this approach for this compound.

Compound NamePubChem CID
This compound21910 uni.lu

Preclinical investigations into the chemical compound this compound have explored its potential therapeutic applications, particularly focusing on combination strategies aimed at enhancing efficacy and overcoming limitations when used as a single agent. These approaches leverage the possibility of synergistic interactions with other therapeutic modalities.

Combination Therapeutic Approaches in Preclinical Studies

The complexity of cancer and the potential for resistance mechanisms highlight the rationale for employing combination therapies in preclinical evaluations of agents like this compound. Combining therapeutic agents allows for targeting multiple aberrant pathways simultaneously, which can lead to enhanced anti-tumor effects compared to monotherapy nih.govinsidescientific.com. Preclinical studies are crucial for identifying effective drug combinations by evaluating their synergistic potential in various tumor models nih.govinsidescientific.com.

Synergy with Immunotherapeutic Agents

The exploration of this compound in combination with immunotherapeutic agents is a significant area of preclinical research. Immunotherapies, such as immune checkpoint inhibitors, aim to activate or restore the host's anti-tumor immune response. Preclinical data suggest that combining immunotherapy with other treatment modalities can lead to synergistic enhancements in therapeutic outcomes frontiersin.orgamegroups.org. While specific detailed studies on this compound in direct combination with immunotherapeutic agents like checkpoint inhibitors were not prominently featured in the provided information, the broader context of preclinical oncology supports the investigation of such combinations. For instance, combining different agents can target various points in the aberrant signaling pathways of cancer, thereby augmenting the antiproliferative effect nih.gov. The potential for synergy between antibody-drug conjugates (ADCs), which can induce immunogenic cell death and increase T cell infiltration, and immunotherapy has been demonstrated in preclinical studies nih.gov. This suggests a general principle where agents that modulate the tumor microenvironment or enhance immune recognition can synergize with immunotherapeutic approaches.

Integration with Cell-Based Therapies, e.g., Oncolytic Viruses, Tumor-Infiltrating Lymphocytes (TILs)

Integrating this compound with cell-based therapies, including oncolytic viruses (OVs) and Tumor-Infiltrating Lymphocytes (TILs), represents another preclinical strategy. Oncolytic viruses are engineered or naturally occurring viruses that selectively infect and lyse cancer cells, concurrently stimulating anti-tumor immunity mdpi.comfrontiersin.orgfrontiersin.org. Preclinical research has shown that combining OVs with small molecule compounds can achieve therapeutic synergy by enhancing viral replication, improving tumor cell killing, and boosting antitumor immune responses mdpi.com. For example, the combination of oncolytic viruses with CAR-T cells has demonstrated enhanced anti-tumor efficacy in preclinical models by promoting CAR-T cell survival and activity and favorably altering the tumor microenvironment frontiersin.org. Oncolytic viruses can also induce the expression of molecules like PD-L1, potentially overcoming resistance to checkpoint blockade therapies frontiersin.org.

Tumor-Infiltrating Lymphocytes (TILs) are cytotoxic T lymphocytes that are being explored in cancer therapy epo.org. While the provided information discusses the use of immunomodulatory compounds and cell-based therapies in a general context epo.orggoogle.comgoogle.com, specific preclinical data on the combination of this compound directly with TIL therapy were not detailed in the search results. However, the rationale for combining small molecules with TILs could involve enhancing TIL infiltration, survival, or cytotoxic activity within the tumor microenvironment.

Research Challenges and Future Directions for Epipropidine Studies

Addressing Unanswered Questions and Knowledge Gaps in Epipropidine Biology

Significant knowledge gaps often exist for compounds like this compound, particularly regarding their precise biological targets, detailed mechanisms of action at the molecular and cellular levels, pharmacokinetics, and pharmacodynamics. Future research needs to focus on elucidating these fundamental aspects to provide a solid basis for further development. Understanding how this compound interacts with biological systems is essential for predicting its effects and optimizing its use.

Rational Design of Next-Generation this compound Analogues for Improved Efficacy and Selectivity

Rational design of analogues involves using structural and biological information to create modified versions of this compound with potentially improved properties. This could include enhanced efficacy at lower doses, reduced off-target effects leading to better selectivity, and improved pharmacokinetic profiles such as absorption, distribution, metabolism, and excretion. google.com.nanih.gov Techniques like molecular docking and structure-activity relationship (SAR) studies can guide the synthesis of these new compounds. nih.gov The goal is to develop analogues that retain or enhance the desired therapeutic activity while minimizing undesirable characteristics.

Advanced Preclinical Model Development and Validation for this compound Evaluation

Evaluating the potential of compounds like this compound requires robust preclinical models that accurately mimic human disease conditions. google.com.nacrownbio.com This includes developing and validating in vitro models, such as complex cell culture systems and organoids, as well as in vivo models, such as patient-derived xenografts (PDX) and genetically engineered mouse models. googleapis.comgoogle.com.nacrownbio.com These models are crucial for assessing efficacy, toxicity, and pharmacokinetic properties before moving to clinical trials. google.com.na The complexity of diseases, such as the tumor microenvironment in cancer, necessitates models that can capture these intricate interactions. crownbio.com

Exploration of Novel Molecular Targets and Signaling Pathways

While a compound might be initially studied for activity related to certain pathways, there is potential to discover that it interacts with additional, previously unknown molecular targets or influences other signaling pathways. nih.govirb.hrmdpi.comfrontiersin.orgfrontiersin.orgmdpi.com Future research should involve comprehensive screening and analysis to identify the full spectrum of molecular interactions of this compound. This could reveal new therapeutic opportunities or provide a better understanding of its observed effects. Techniques such as proteomics, genomics, and advanced cell signaling analysis can be employed. nih.gov

Investigation of Potential Resistance Mechanisms in Preclinical Contexts

For therapeutic agents, the development of resistance is a significant challenge. google.comcrownbio.comnih.govoaepublish.comnih.gov Investigating potential mechanisms by which cells or diseases might become less responsive to this compound in preclinical models is crucial. crownbio.comnih.govoaepublish.comnih.gov This can involve studying genetic mutations, changes in target expression, activation of alternative pathways, or alterations in drug metabolism or transport. google.comnih.gov Understanding these mechanisms early in the research process can inform strategies to overcome or prevent resistance, such as developing combination therapies or identifying biomarkers to predict response. crownbio.comnih.govoaepublish.com Preclinical resistance anticipation aims to predict these events before they occur in patients. nih.gov

Opportunities for Drug Repurposing of this compound in Novel Disease Areas

Drug repurposing, finding new therapeutic uses for existing or previously investigated compounds, offers a faster and less costly path to developing new treatments. researchgate.netfrontiersin.orgdrugtargetreview.comeurordis.orgnih.gov Given that this compound has appeared in broad lists of compounds in various contexts, there might be opportunities to explore its potential in disease areas beyond its initial or primary investigation. regulations.govgoogle.comgoogle.co.uggoogleapis.comgoogleapis.comgoogle.comgoogle.com.pgnomuraresearchgroup.comgoogle.com This requires systematic screening, analysis of existing data, and potentially computational approaches like molecular docking to identify plausible new indications. researchgate.netdrugtargetreview.comnih.gov Rare diseases, with limited treatment options, could be potential areas for repurposing efforts. frontiersin.orgeurordis.org

Interdisciplinary Research Collaborations to Advance this compound Science

Advancing the understanding and potential applications of a compound like this compound benefits greatly from interdisciplinary collaborations. nih.govgatech.eduumbc.eduleru.orgcbs.dk Bringing together expertise from different fields, such as chemistry, biology, pharmacology, medicine, and computational science, can lead to more comprehensive research and innovative approaches. nih.govgatech.eduumbc.eduleru.org Collaborations can facilitate the sharing of knowledge, techniques, and resources, accelerating the research process and addressing complex challenges that are beyond the scope of a single discipline. gatech.eduumbc.eduleru.org

Conclusion

Summary of Key Preclinical Research Findings on Epipropidine

Based on the available information, this compound (PubChem CID 21910) is a chemical compound that has been referenced in the context of preclinical research, primarily within patent literature related to potential therapeutic agents. Its mention alongside other compounds in patents concerning cancer treatment, drug delivery, and immune function modulation suggests its inclusion in preclinical investigations exploring these areas google.comgoogleapis.comgoogle.comgoogleapis.comgoogle.comgoogle.comgoogle.com.nagoogle.comjustia.comresearchgate.netucf.edugoogle.comgoogle.comepo.orggoogle.com.pggoogleapis.com.

While specific, detailed preclinical research findings exclusively focused on this compound's mechanism of action, precise in vitro activity data, or comprehensive in vivo study results were not extensively detailed in the retrieved search results, its recurring appearance in lists of compounds evaluated in preclinical settings indicates its consideration within broader drug discovery and development programs. These programs often involve initial screening in various in vitro assays and subsequent evaluation in relevant animal models to assess potential efficacy and pharmacological properties googleapis.comgoogle.com.naucf.edu. The contexts in which this compound is listed imply its potential relevance in areas such as inhibiting hyperproliferative cell disorders or modulating immune responses, which are common focuses of preclinical oncology and immunology research google.com.nagoogle.com.

Future Perspectives for Academic and Translational Research on this compound

The inclusion of this compound in various patent applications and lists of compounds investigated in preclinical studies highlights its potential as a subject for further academic and translational research google.comgoogleapis.comgoogle.comgoogleapis.comgoogle.comgoogle.comgoogle.com.nagoogle.comjustia.comresearchgate.netucf.edugoogle.comgoogle.comepo.orggoogle.com.pggoogleapis.com. To fully understand its therapeutic potential, dedicated preclinical studies are warranted.

Future academic research could focus on elucidating the specific molecular targets and mechanisms of action of this compound. This would involve detailed in vitro studies using relevant cell lines and biochemical assays. Further in vivo studies in appropriate animal models are necessary to evaluate its efficacy in specific disease contexts, such as various types of cancer or immune-related disorders, as suggested by its presence in relevant patent literature. These studies could aim to determine dose-response relationships, pharmacokinetic profiles, and potential synergistic effects when combined with other therapeutic agents.

Translational research perspectives would involve building upon detailed preclinical data to assess the potential for developing this compound as a therapeutic agent. This would require comprehensive studies to understand its pharmacological profile, potential therapeutic index, and suitability for specific delivery methods. The recurring mention of this compound in the context of drug delivery systems, such as ligand-conjugated particles or peptide-drug conjugates, suggests a potential avenue for targeted delivery strategies to enhance its efficacy and potentially reduce off-target effects google.comgoogle.com. Future research could explore optimizing such delivery systems for this compound.

Q & A

Q. What are the established synthetic routes for epipropidine, and how do reaction conditions influence yield and purity?

this compound synthesis typically involves nucleophilic substitution or catalytic hydrogenation. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and catalyst selection (e.g., Pd/C for hydrogenation). Yield optimization requires monitoring intermediates via HPLC or GC-MS to detect side products like epoxide ring-opening derivatives . For purity, column chromatography with silica gel (hexane:ethyl acetate gradients) is standard, though crystallization in ethanol may improve enantiomeric purity .

Q. What spectroscopic techniques are critical for validating this compound’s structural integrity?

Nuclear magnetic resonance (NMR) is essential:

  • ¹H NMR : Peaks at δ 3.2–3.5 ppm (epoxide protons) and δ 1.2–1.5 ppm (methyl groups).
  • ¹³C NMR : Epoxide carbons at 45–55 ppm. IR spectroscopy confirms the epoxide ring (C-O-C stretch at 850–950 cm⁻¹). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z corresponding to the molecular formula (C₉H₁₅NO) .

Q. How should researchers design in vitro assays to assess this compound’s biological activity?

Use dose-response curves with at least five concentrations (e.g., 1 nM–100 µM) and triplicate measurements. Include positive controls (e.g., cisplatin for cytotoxicity) and negative controls (vehicle-only treatment). Cell viability assays (MTT or resazurin) require normalization to untreated cells. For enzyme inhibition studies, measure IC₅₀ values using Michaelis-Menten kinetics .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetic properties be resolved?

Discrepancies in bioavailability or half-life often arise from:

  • Species differences : Compare rodent vs. primate metabolic pathways (e.g., CYP450 isoforms).
  • Formulation variability : Use standardized vehicles (e.g., PEG-400 vs. saline). Address these by conducting cross-species studies with LC-MS/MS quantification of plasma concentrations and metabolite profiling .

Q. What strategies mitigate bias in this compound’s mechanism-of-action studies?

  • Blinded analysis : Assign compound codes to prevent observer bias.
  • Orthogonal assays : Combine siRNA knockdown with pharmacological inhibition to confirm target specificity.
  • Negative controls : Include structurally analogous inactive compounds (e.g., des-epoxy derivatives) .

Q. How should researchers evaluate this compound’s synergistic effects with other therapeutics?

Apply the Chou-Talalay method:

  • Calculate combination indices (CI) using CompuSyn software.
  • Define synergy as CI < 1.0, antagonism as CI > 1.0. Validate with isobolograms and dose-reduction metrics .

Methodological Guidance

Q. What statistical approaches are appropriate for analyzing this compound’s dose-dependent effects?

  • Nonlinear regression : Fit sigmoidal curves (log[inhibitor] vs. response) using GraphPad Prism.
  • ANOVA with post-hoc tests : Tukey’s HSD for multiple comparisons. Report exact p-values (e.g., p = 0.032) rather than thresholds (e.g., p < 0.05) .

Q. How to address ethical considerations in this compound’s preclinical testing?

  • Animal studies : Follow ARRIVE guidelines for humane endpoints (e.g., tumor volume limits).
  • Informed consent : For human cell lines, document provenance (e.g., ATCC certification) .

Data Interpretation and Reporting

Q. How to present conflicting cytotoxicity data across cell lines?

Create a comparative table with parameters:

Cell LineIC₅₀ (µM)p53 StatusApoptosis Marker (e.g., caspase-3)
A54912.3 ± 1.2Wild-type2.5-fold increase
HeLa45.6 ± 3.4MutantNo change
Discuss potential mechanisms (e.g., p53-dependent apoptosis) and validate with genetic knockout models .

Q. What criteria define a robust structure-activity relationship (SAR) for this compound analogs?

  • ≥10 derivatives with systematic modifications (e.g., epoxide ring substitution).
  • Correlate logP values with membrane permeability (Caco-2 assays).
  • Use molecular docking to predict binding affinity (AutoDock Vina) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.